molecular formula C8H7ClO B052831 4-Chloro-3-methylbenzaldehyde CAS No. 101349-71-7

4-Chloro-3-methylbenzaldehyde

Cat. No. B052831
M. Wt: 154.59 g/mol
InChI Key: XEBIOIKLNGZROU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves various chemical reactions that can offer insight into methodologies potentially applicable to 4-Chloro-3-methylbenzaldehyde. For example, the synthesis of methylbenzaldehydes from ethanol demonstrates the potential for creating complex organic compounds from simpler substrates using cascade reactions and hydroxyapatite catalysts (Moteki et al., 2016).

Molecular Structure Analysis

The structure of related compounds, such as 4-chloro-3-fluorobenzaldehyde, has been characterized using techniques like X-ray diffraction, FT-IR, and Raman spectroscopy. These studies reveal the impact of substituents on molecular conformation and provide a basis for understanding the structural aspects of 4-Chloro-3-methylbenzaldehyde (Parlak et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving chlorinated benzaldehydes often showcase their reactivity towards various organic synthesis processes. For instance, the reaction of chlorinated benzaldehydes with alkynes, alkenes, or allenes via cleavage of the aldehyde C-H bond using a rhodium catalyst system highlights the versatility of these compounds in synthesizing diverse organic molecules (Kokubo et al., 1999).

Physical Properties Analysis

Investigations into the physical properties of chlorinated benzaldehydes provide valuable data on their behavior in various conditions. Techniques such as gas-liquid chromatography have been used to analyze chlorinated hydroxybenzaldehydes, offering insights into retention behaviors and physical properties that could be relevant to 4-Chloro-3-methylbenzaldehyde (Korhonen & Knuutinen, 1984).

Chemical Properties Analysis

The chemical properties of 4-Chloro-3-methylbenzaldehyde can be inferred from studies on similar compounds. For example, the NBO, HOMO-LUMO, and thermodynamic functions of chloro-nitrobenzaldehydes provide a deep understanding of stability, reactivity, and energy profiles that could apply to the chemical properties of 4-Chloro-3-methylbenzaldehyde (Karunakaran & Balachandran, 2012).

Scientific Research Applications

  • Synthesis and Catalysis :

    • 4-Methylbenzaldehyde, closely related to 4-Chloro-3-methylbenzaldehyde, can be produced from ethanol via sequential aldol condensations and dehydrocyclization, providing pathways for converting bioethanol to value-added chemicals (Moteki, Rowley, & Flaherty, 2016).
    • Copper-catalyzed oxidation of benzyl alcohols to aldehydes like 4-methylbenzaldehyde in water showcases the potential for eco-friendly and efficient synthesis methods (Wu et al., 2016).
  • Analytical Chemistry Applications :

    • Techniques like gas-liquid chromatography can effectively separate chlorinated benzaldehydes, including compounds similar to 4-Chloro-3-methylbenzaldehyde, under various conditions (Korhonen & Knuutinen, 1984).
  • Biomedical Research :

    • Derivatives of methylbenzaldehydes, such as 4-hydroxy-2-methylchalcone synthesized from 4-hydroxy-2-methylbenzaldehyde, show antibacterial activity, indicating potential in developing new antimicrobial agents (Ismiyarto et al., 2018).
  • Material Science :

    • The synthesis of various chalcones from 4-hydroxy-3-methylbenzaldehyde and their subsequent antibacterial testing highlight potential applications in materials with antibacterial properties (Hapsari et al., 2018).
  • Environmental Science :

    • Research on the transformations of halogenated aromatic aldehydes by anaerobic bacteria, including compounds like 3-chloro-4-hydroxybenzaldehyde, provides insights into the environmental fate of these compounds (Neilson et al., 1988).

Safety And Hazards

4-Chloro-3-methylbenzaldehyde is classified as having acute oral toxicity (Category 4, H302), causing skin irritation (Category 2, H315), serious eye irritation (Category 2A, H319), and specific target organ toxicity with single exposure, affecting the respiratory system (Category 3, H335) .

properties

IUPAC Name

4-chloro-3-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-7(5-10)2-3-8(6)9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBIOIKLNGZROU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373990
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-methylbenzaldehyde

CAS RN

101349-71-7
Record name 4-chloro-3-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-3-methylbenzaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Chruszcz, Y Kong, Z Dauter, ML Brownb, W Minora - 2007 - Citeseer
In the crystal structure of the title compound, C13H16Cl-N2S+ÁIÀ, the molecule of 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1, 3-thiazole is protonated on the ring N atom. The …
Number of citations: 3 citeseerx.ist.psu.edu
E Kotsikorou, F Navas III, MJ Roche… - Journal of medicinal …, 2013 - ACS Publications
… A stirred solution of 4-chloro-3-methylbenzaldehyde 16 (7.05 g, 0.0456 mol), acetonitrile (30 mL), toluene (30 mL), formamide 18 (4.4 mL, 0.111 mol), and chlorotrimethylsilane (6.2 mL, …
Number of citations: 27 pubs.acs.org
M Chruszcz, Y Kong, Z Dauter, ML Brown… - … Section E: Structure …, 2007 - scripts.iucr.org
In the crystal structure of the title compound, C13H16ClN2S+·I−, the molecule of 2-amino-4-(4-chloro-3-methylphenyl)-5-propyl-1,3-thiazole is protonated on the ring N atom. The angle …
Number of citations: 4 scripts.iucr.org
ED Bergmann, R Barshai - Journal of the American Chemical …, 1959 - ACS Publications
2, 3-Dichloroindone reacts with dienes to form fluorenonederivatives. 2-Chloro-3-methylbutadiene gives 3-chloro-2-methylfluorenone. This hasbeen proved by an unambiguous …
Number of citations: 13 pubs.acs.org
SM Bertrand, N Ancellin, B Beaufils… - Journal of medicinal …, 2015 - ACS Publications
… A mixture of 4-chloro-3-methylbenzaldehyde (142 mg, 0.921 mmol) and 2-amino-7-oxo-5-propyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile 45 (100 mg, 0.460 mmol) in DCM (3 …
Number of citations: 35 pubs.acs.org

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